

# Preliminary Studies Using ARL67156: A Technical Guide

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## Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179

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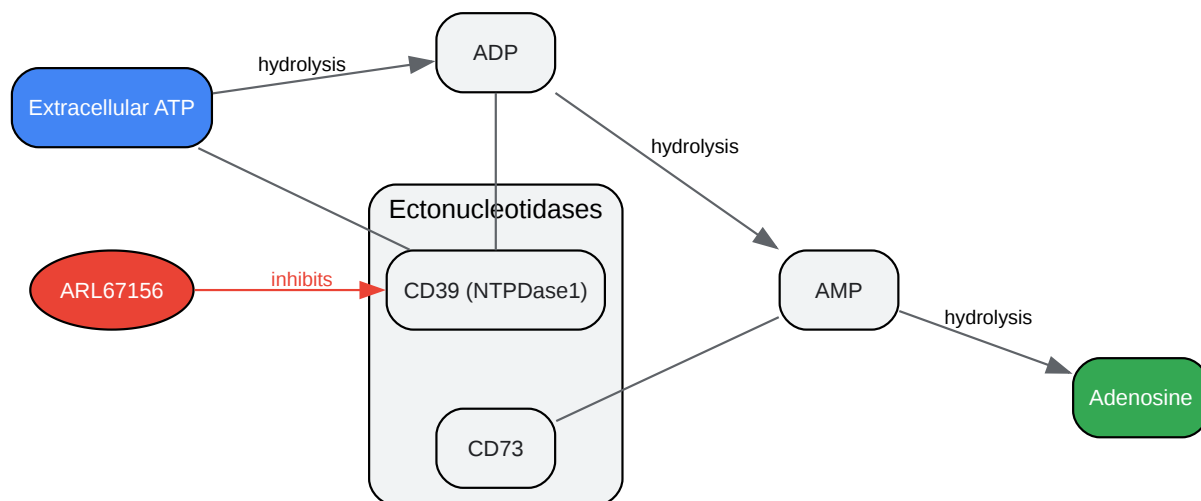
For Researchers, Scientists, and Drug Development Professionals

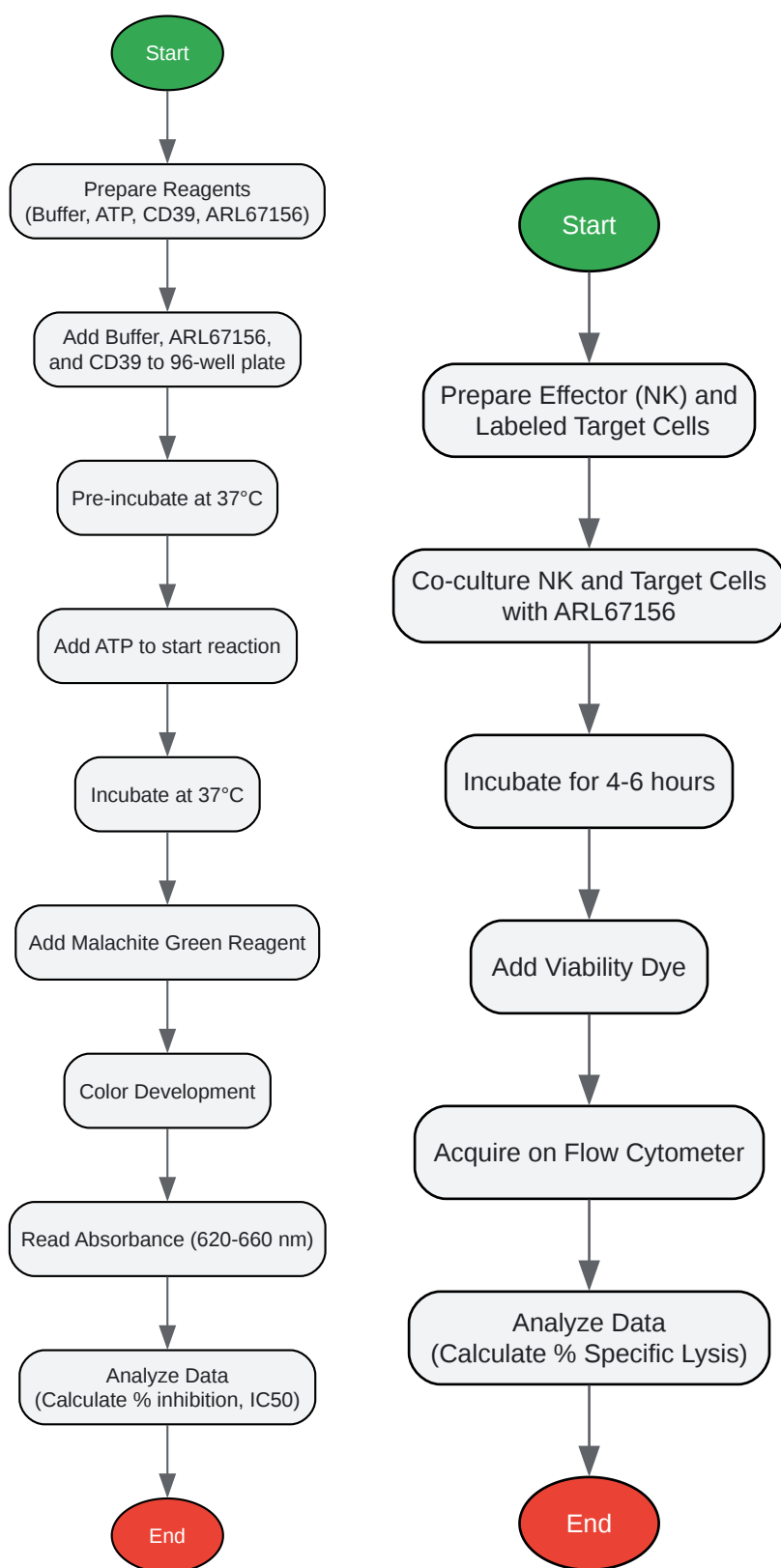
## Introduction

**ARL67156**, also known as N<sup>6</sup>-diethyl-β,γ-dibromomethylene-ATP, is a competitive inhibitor of various ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP. [1][2][3] These enzymes, including NTPDase1 (CD39) and CD73, play a critical role in regulating purinergic signaling, which is implicated in a wide range of physiological and pathological processes such as inflammation, immune responses, and cancer.[2][3] **ARL67156** has been instrumental in elucidating the function of these enzymes and is a valuable tool in the development of novel therapeutics targeting the purinergic signaling pathway.[2][3] This guide provides an in-depth overview of the preliminary studies involving **ARL67156**, with a focus on experimental protocols and quantitative data.

## Core Signaling Pathway

The primary signaling pathway influenced by **ARL67156** is the ectonucleotidase cascade, which controls the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. **ARL67156** primarily targets CD39, thereby inhibiting the conversion of ATP and ADP to AMP. This leads to an accumulation of extracellular ATP and a reduction in the substrate available for CD73, which subsequently decreases the production of adenosine.





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